

potential off-target effects of c-Met-IN-15

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Compound of Interest

Compound Name: *c-Met-IN-15*

Cat. No.: B10805565

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Technical Support Center: c-Met-IN-15

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **c-Met-IN-15**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **c-Met-IN-15** and what is its reported activity?

A1: **c-Met-IN-15** (also known as compound S3) is a small molecule inhibitor of the c-Met kinase.[1][2] Its chemical formula is C₁₅H₁₀FN₃O₃ and it has a molecular weight of 299.26 g/mol.[1] Published data indicates that **c-Met-IN-15** inhibits c-Met kinase activity by 21.1% at a concentration of 10 μM, suggesting it is a relatively weak inhibitor.[1][2]

Q2: What is the mechanism of action of c-Met inhibitors?

A2: c-Met is a receptor tyrosine kinase (RTK) that, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates tyrosine residues in its intracellular kinase domain.[3] This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as RAS/MAPK, PI3K/Akt, and JAK/STAT, which are involved in cell proliferation, survival, migration, and invasion.[3][4] Small molecule c-Met inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing phosphorylation and subsequent downstream signaling.[3]

Q3: Has the selectivity profile of **c-Met-IN-15** been published?

A3: As of the latest available information, a detailed kinase selectivity profile for **c-Met-IN-15** has not been made publicly available in the primary literature. The initial characterization indicates its inhibitory activity against c-Met, but its effects on other kinases have not been widely reported.[1][2] Researchers should consider performing their own kinase profiling assays to fully characterize the selectivity of this compound.

Q4: What are common off-target effects observed with other c-Met inhibitors?

A4: The off-target effects of c-Met inhibitors vary depending on their chemical structure and selectivity. Multi-kinase inhibitors, by design, affect multiple targets.[5] For example, Crizotinib is a potent inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[6] Other c-Met inhibitors have shown activity against kinases such as VEGFR, AXL, RON, and TIE2.[7] Off-target effects can lead to unexpected cellular phenotypes or toxicities. Therefore, it is crucial to either use a highly selective inhibitor or to be aware of and control for the off-target activities of the chosen compound.

Troubleshooting Guide

Q1: I am using **c-Met-IN-15** in my cell-based assay, but I am not observing the expected inhibition of c-Met phosphorylation or downstream signaling. What could be the reason?

A1: There are several potential reasons for this observation:

- **Inhibitor Potency:** **c-Met-IN-15** is reported to be a relatively weak inhibitor, with only 21.1% inhibition of c-Met kinase activity at 10 μ M.[1][2] You may need to use significantly higher concentrations to achieve a more pronounced effect. It is recommended to perform a dose-response experiment to determine the IC₅₀ in your specific assay.
- **Cellular Permeability:** The compound may have poor permeability into your specific cell line.
- **Assay Conditions:** Ensure that your assay conditions are optimal. This includes the appropriate concentration of HGF to stimulate c-Met, the timing of inhibitor treatment and cell lysis, and the quality of your antibodies for western blotting or other detection methods.

- **Compound Stability:** Ensure the proper storage and handling of the **c-Met-IN-15** stock solution to maintain its activity.^[2]

Q2: I am observing unexpected phenotypic changes in my cells treated with **c-Met-IN-15** that do not seem to be related to c-Met inhibition. What should I investigate?

A2: Unexpected phenotypes are often indicative of off-target effects. Since a comprehensive off-target profile for **c-Met-IN-15** is not publicly available, you should consider the following troubleshooting steps:

- **Control Experiments:** Use a structurally different, well-characterized, and highly selective c-Met inhibitor as a positive control. If this control compound does not produce the same unexpected phenotype, it is more likely that the effect is due to an off-target activity of **c-Met-IN-15**. Additionally, using a negative control compound that is structurally similar but inactive against c-Met can be informative.
- **Rescue Experiments:** If possible, perform a rescue experiment by overexpressing a constitutively active form of a suspected off-target kinase to see if it reverses the observed phenotype.
- **Kinase Profiling:** To definitively identify the off-targets of **c-Met-IN-15**, it is recommended to perform a comprehensive kinase profiling assay using a commercial service or an in-house platform.

Q3: My in vivo experiments with **c-Met-IN-15** are not showing the expected anti-tumor efficacy. What factors should I consider?

A3: In addition to the potency and off-target concerns mentioned above, in vivo experiments introduce additional complexities:

- **Pharmacokinetics and Pharmacodynamics (PK/PD):** The compound may have poor oral bioavailability, rapid metabolism, or may not reach sufficient concentrations in the tumor tissue to inhibit c-Met effectively. PK/PD studies are essential to determine the optimal dosing regimen.
- **Tumor Model Dependency:** The chosen tumor model may not be primarily driven by c-Met signaling. It is crucial to use a cell line or xenograft model with confirmed c-Met activation

(e.g., due to MET amplification or mutation).[8]

- HGF Levels: The levels of the c-Met ligand, HGF, in the tumor microenvironment can influence the efficacy of ATP-competitive inhibitors.[8]

Data Presentation

Table 1: Hypothetical Off-Target Profile for a c-Met Inhibitor

Disclaimer: The following table is a hypothetical example to illustrate how off-target data for a c-Met inhibitor would be presented. The kinases and IC50 values are not actual data for **c-Met-IN-15** and should be experimentally determined.

| Kinase | IC50 (nM) |
|--------|--------------------|
| c-Met | [To Be Determined] |
| VEGFR2 | [To Be Determined] |
| AXL | [To Be Determined] |
| RON | [To Be Determined] |
| TIE2 | [To Be Determined] |
| SRC | [To Be Determined] |
| EGFR | [To Be Determined] |
| HER2 | [To Be Determined] |

Experimental Protocols

1. In Vitro Kinase Assay for c-Met Inhibition

This protocol is a generalized procedure to determine the in vitro inhibitory activity of a compound against c-Met kinase.

- Materials: Recombinant human c-Met kinase, kinase assay buffer, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (**c-Met-IN-15**), and a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

- Procedure:
 - Prepare a serial dilution of **c-Met-IN-15** in kinase assay buffer.
 - In a 96-well plate, add the recombinant c-Met kinase to each well.
 - Add the diluted **c-Met-IN-15** or vehicle control to the respective wells.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
 - Incubate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
 - Calculate the percent inhibition for each concentration of **c-Met-IN-15** and determine the IC50 value.

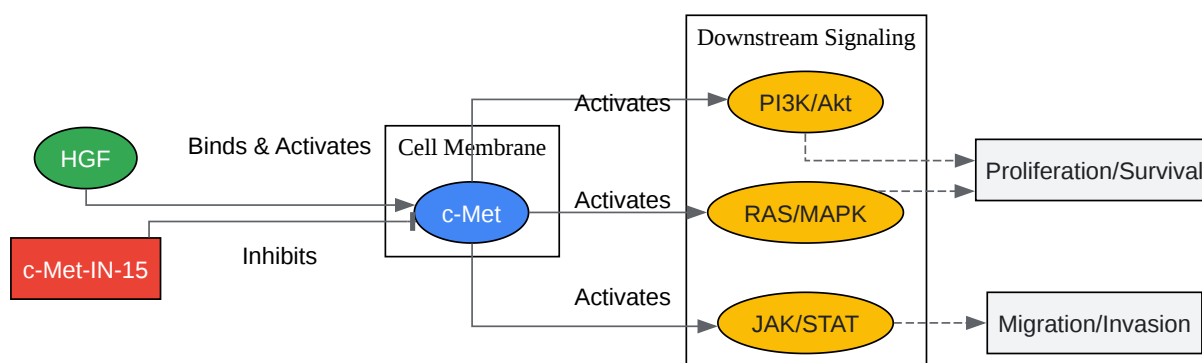
2. Western Blot Analysis of c-Met Phosphorylation in Cells

This protocol describes how to assess the inhibitory effect of **c-Met-IN-15** on HGF-induced c-Met phosphorylation in a cellular context.

- Materials: A c-Met-dependent cell line (e.g., MKN-45, EBC-1), cell culture medium, HGF, **c-Met-IN-15**, lysis buffer, primary antibodies (anti-phospho-c-Met, anti-total-c-Met), and secondary antibodies.
- Procedure:
 - Plate the cells and allow them to adhere overnight.
 - Starve the cells in serum-free medium for 4-6 hours.
 - Pre-treat the cells with various concentrations of **c-Met-IN-15** or vehicle control for 1-2 hours.

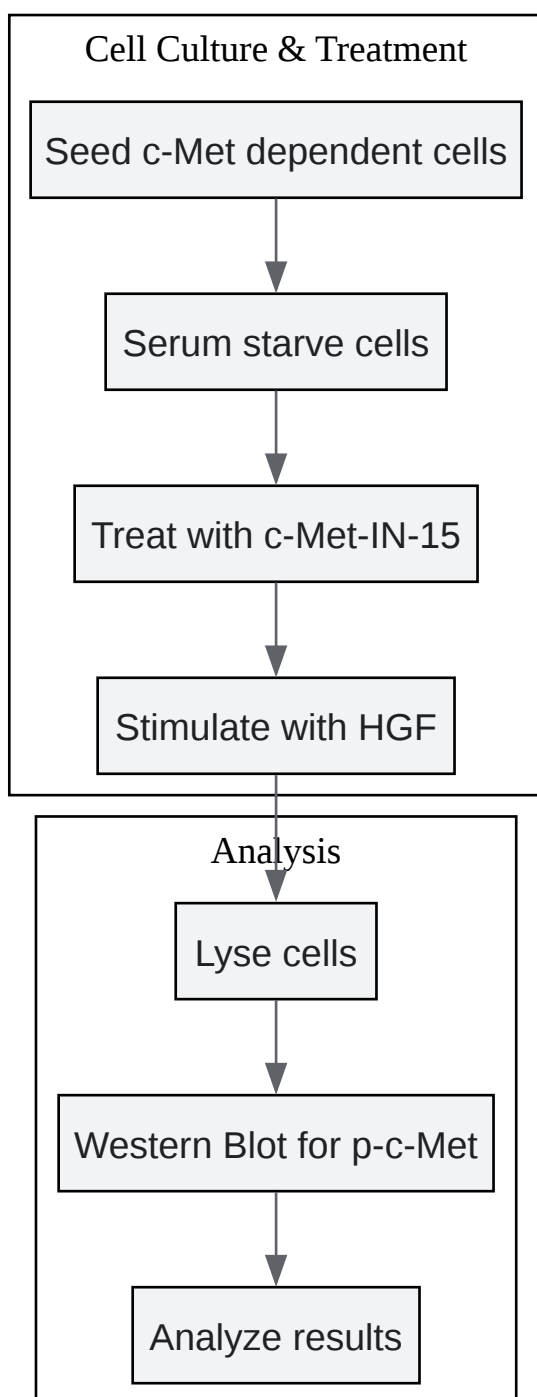
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
- Wash the cells with cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
- Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



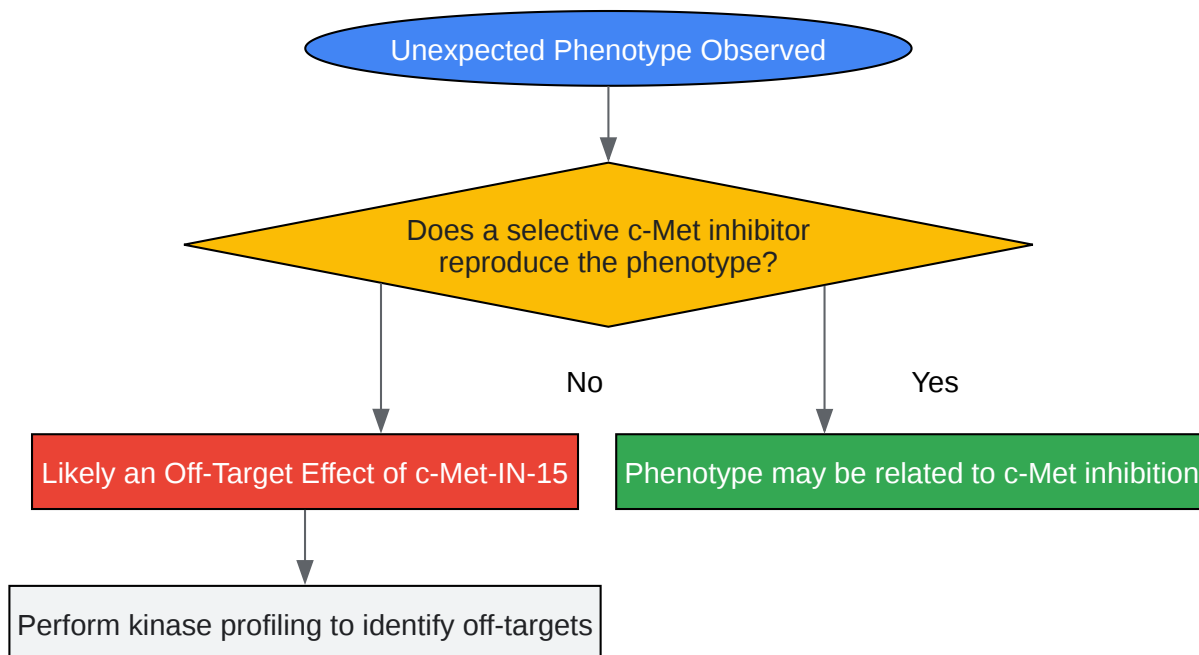
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Caption: c-Met signaling pathway and the inhibitory action of **c-Met-IN-15**.



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Caption: Workflow for analyzing the effect of **c-Met-IN-15** on c-Met phosphorylation.



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Caption: Logic diagram for troubleshooting unexpected phenotypes with **c-Met-IN-15**.

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